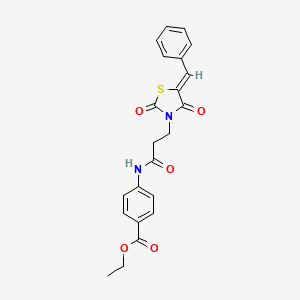

(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate” is a derivative of thiazolidine-2,4-diones . Thiazolidine-2,4-diones are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties .

Synthesis Analysis

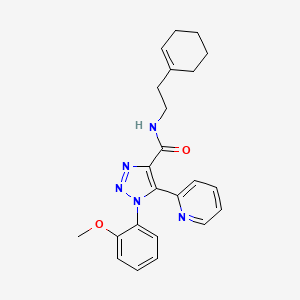

The synthesis of such compounds involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via a microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium provides the desired product .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by IR, 1H NMR, 13C NMR spectral studies, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and substitution reactions . The reaction conditions, such as the use of a base and refluxing acetone, play a crucial role in the successful synthesis of these compounds .Scientific Research Applications

- These derivatives showed promising activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- The compound demonstrated IC50 values of 55 μM (HeLa), 40 μM (HT29), 38 μM (A549), and 50 μM (MCF-7), suggesting its potential as an antitumor agent .

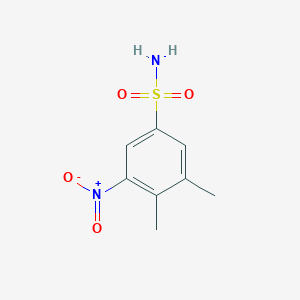

- This analysis helps assess their potential as drug candidates based on factors like molecular weight, lipophilicity, and hydrogen bond donors/acceptors .

Antimicrobial Activity

Anticancer Properties

Metabolic Stability Enhancement

Vascular Effects and Anti-Inflammatory Properties

Drug Likeness Prediction

Computer-Aided Discovery for Antitumor VEGFR-2 Inhibitors

properties

IUPAC Name |

ethyl 4-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-2-29-21(27)16-8-10-17(11-9-16)23-19(25)12-13-24-20(26)18(30-22(24)28)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,25)/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLYBXJPAWTYJV-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2643832.png)

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)

![N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2643839.png)

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2643840.png)

![N1-cyclohexyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2643843.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)